molecular formula C12H23NO3 B12704738 N-(5-Methyl-1-oxohexyl)-D-valine CAS No. 236753-53-0

N-(5-Methyl-1-oxohexyl)-D-valine

Cat. No.: B12704738
CAS No.: 236753-53-0
M. Wt: 229.32 g/mol
InChI Key: TUHVGUOPOVENAJ-LLVKDONJSA-N
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Description

N-(5-Methyl-1-oxohexyl)-D-valine is a synthetic D-valine derivative with a branched acyl group (5-methyl-1-oxohexyl) attached to the amino group. This compound gained attention as a critical structural component of elisidepsin (Irvalec®), a marine-derived cyclic depsipeptide developed by PharmaMar for anticancer applications. Elisidepsin demonstrated activity against gastroesophageal tumors in clinical trials but was discontinued in 2012 due to business considerations, despite promising preclinical results .

Properties

CAS No.

236753-53-0

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

(2R)-3-methyl-2-(5-methylhexanoylamino)butanoic acid

InChI

InChI=1S/C12H23NO3/c1-8(2)6-5-7-10(14)13-11(9(3)4)12(15)16/h8-9,11H,5-7H2,1-4H3,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

TUHVGUOPOVENAJ-LLVKDONJSA-N

Isomeric SMILES

CC(C)CCCC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)CCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1-oxohexyl)-D-valine typically involves the reaction of D-valine with a 5-methyl-1-oxohexyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary, but common methods involve the use of protecting groups to ensure the selective formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1-oxohexyl)-D-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

N-(5-Methyl-1-oxohexyl)-D-valine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1-oxohexyl)-D-valine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties:

  • Structure : Features D-valine with a lipophilic side chain (5-methyl-1-oxohexyl), enhancing membrane interaction.
  • Role in Elisidepsin : The derivative’s hydrophobic side chain likely contributed to the compound’s mechanism of action, disrupting cancer cell membranes or lysosomal functions .
  • Synthesis : Derived from D-valine via N-acylation, though specific protocols remain proprietary.

Comparison with Similar D-Valine Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of N-(5-Methyl-1-oxohexyl)-D-valine and structurally related compounds:

Compound Name Structure Application Key Properties/Status References
This compound D-valine with 5-methyl-1-oxohexyl acyl group Anticancer (elisidepsin component) Discontinued in Phase II; membrane-targeting mechanism
Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine (tau-fluvalinate) D-valine with cyano-phenoxy and chloro-trifluoromethylphenyl groups Pesticide (insecticide) Broad-spectrum pyrethroid; stabilizes sodium channels in insects
N-Methyl-D-valine D-valine with methyl group on the amino nitrogen Research chemical Used in peptide synthesis; modifies solubility and stability
D-Valine Unmodified D-enantiomer of valine Pharmaceutical intermediate Precursor for fluvalinate pesticides and sweeteners; m.p. >295°C, water-soluble

Key Findings from Comparative Studies

Pharmacological vs. In contrast, tau-fluvalinate leverages D-valine’s stereochemistry to improve insecticidal selectivity, targeting arthropod sodium channels . Unmodified D-valine serves as a versatile intermediate for both pesticides (e.g., fluvalinate) and pharmaceuticals, highlighting its dual industrial relevance .

Structural Modifications and Bioactivity :

  • Acylation (as in this compound) increases hydrophobicity, critical for anticancer activity.
  • N-Methylation (e.g., N-Methyl-D-valine) reduces hydrogen-bonding capacity, altering peptide conformation in research contexts .

Tau-fluvalinate remains widely used in agriculture, demonstrating the commercial success of D-valine derivatives in non-therapeutic markets .

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